4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde
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Overview
Description
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that contains a benzo[d]oxazole ring substituted with a trifluoromethylthio group and a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The carbaldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carboxylic acid.
Reduction: 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-methanol.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-(Methylthio)benzo[d]oxazole-2-carbaldehyde: Contains a methylthio group instead of a trifluoromethylthio group, resulting in different chemical and physical properties.
2-(Trifluoromethyl)benzo[d]oxazole: Substituted at a different position, leading to variations in reactivity and biological activity.
Uniqueness
4-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both the trifluoromethylthio group and the aldehyde group on the benzo[d]oxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H4F3NO2S |
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Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NO2S/c10-9(11,12)16-6-3-1-2-5-8(6)13-7(4-14)15-5/h1-4H |
InChI Key |
LKIRJUPPZWXVEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)C=O |
Origin of Product |
United States |
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